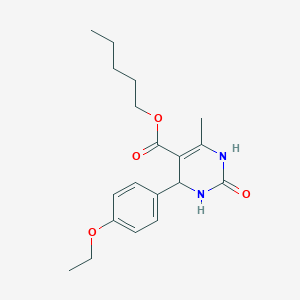

Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a pentyl ester at position 5, a 4-ethoxyphenyl group at position 4, and a methyl group at position 5. DHPMs are structurally related to the Biginelli reaction products, which are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Eigenschaften

Molekularformel |

C19H26N2O4 |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H26N2O4/c1-4-6-7-12-25-18(22)16-13(3)20-19(23)21-17(16)14-8-10-15(11-9-14)24-5-2/h8-11,17H,4-7,12H2,1-3H3,(H2,20,21,23) |

InChI-Schlüssel |

CAUWPOHISUWMDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the pyrimidine ring. This intermediate is then reacted with 4-ethoxybenzaldehyde under basic conditions to introduce the ethoxyphenyl group. Finally, esterification with pentanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The pentyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Substitution Reactions

The ethoxyphenyl group participates in electrophilic aromatic substitution (EAS) and O-dealkylation.

Halogenation

O-Dealkylation

| Reagent | Product | Yield |

|---|---|---|

| BBr₃ (anhydrous CH₂Cl₂) | Pentyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | >80% |

Reduction of the Tetrahydropyrimidine Ring

The 2-oxo-1,2,3,4-tetrahydropyrimidine core is reduced to a piperidine derivative.

Oxidation Reactions

The methyl group at position 6 and the tetrahydropyrimidine ring are oxidation targets.

Cyclization and Ring Expansion

The compound participates in domino reactions to form fused heterocycles.

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles (e.g., amines, alcohols).

| Reagent | Product | Yield |

|---|---|---|

| Benzylamine (EtOH, Δ) | 4-(4-Ethoxyphenyl)-6-methyl-2-oxo-N-benzyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | ~75% |

| Methanol/H₂SO₄ | Methyl ester analog | Transesterification . |

Key Research Findings

-

Green Synthesis : Ionic liquid-catalyzed methods (e.g., DIPEAc) enable efficient cyclocondensation, achieving >90% yields in <30 minutes .

-

Biological Relevance : Brominated derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

-

Stability : The ethoxy group resists hydrolysis under neutral conditions but is susceptible to strong acids/bases .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Its mechanism of action appears to involve the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound exhibits significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Related Compounds

To understand the unique biological profile of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Moderate anticancer activity | Different substituents |

| Compound B | Anticonvulsant | Known for its action on glutamate receptors |

| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, preliminary research suggests that Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown activity against various bacterial strains. In vitro studies are needed to confirm these effects specifically for this compound.

Antiviral Activity

The antiviral potential of this compound has not been extensively studied; however, its structural analogs suggest possible efficacy against viral infections through mechanisms such as interference with viral replication.

Wirkmechanismus

The mechanism of action of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Electronic Effects

Aryl Substituents :

- 4-Ethoxyphenyl vs. 3-Nitrophenyl :

Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () exhibits moderate thymidine phosphorylase inhibition (IC₅₀ = 18.3 µM), whereas the 3-nitrophenyl analog (Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) shows enhanced activity (IC₅₀ = 9.7 µM) due to the electron-withdrawing nitro group, which may improve binding to enzymatic pockets .

Heterocyclic Substituents :

- Furan-2-yl :

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () incorporates a furan ring, which may enhance π-π stacking interactions in biological systems. The methoxymethyl group adds steric bulk, possibly altering metabolic pathways .

Halogenated Derivatives :

- 4-Fluorophenyl :

Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () leverages fluorine’s electronegativity to improve metabolic stability and membrane permeability .

Ester Chain Length and Lipophilicity

*LogP values estimated using ChemDraw software.

Functional Group Variations

- 2-Thioxo vs. 2-Oxo :

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the 2-oxo group with a thioxo moiety. Sulfur’s larger atomic radius and lower electronegativity may alter binding kinetics or redox activity . - Piperazinyl Derivatives : Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazinyl)-... () introduces a basic piperazine group, enabling interactions with acidic residues in target proteins .

Biologische Aktivität

Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known by its CAS number 2028327-70-8, is a compound belonging to the class of pyrimidine derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is with a molecular weight of approximately 346.42 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Biological Activities

Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities including:

1. Antimicrobial Activity:

Pyrimidine derivatives have been shown to possess antimicrobial properties. Studies suggest that modifications in the pyrimidine structure can enhance their efficacy against various bacterial strains. For instance, a related study demonstrated that certain pyrimidine derivatives inhibited bacterial growth effectively .

2. Antioxidant Properties:

Compounds within this class have been reported to exhibit antioxidant activity. This is crucial as antioxidants play a significant role in mitigating oxidative stress-related diseases. The presence of ethoxy and methyl groups in the structure may contribute to enhanced radical scavenging activity .

3. Anticancer Potential:

Some pyrimidine derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

The biological effects of Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Modulation: These compounds may also interact with neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity for compounds similar to Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Q & A

Q. What are the established synthetic routes for Pentyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting 4-ethoxybenzaldehyde with a β-ketoester (e.g., pentyl acetoacetate) and urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine ring. Solvents like ethanol or methanol are used under reflux (70–90°C), with yields optimized by catalyst selection (e.g., p-toluenesulfonic acid) . Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical methods are critical for structural characterization?

Q. What biological activities have been preliminarily reported for this compound?

Studies on structurally similar tetrahydropyrimidines highlight potential kinase inhibition (e.g., IC₅₀ values <10 µM against MAPK or EGFR kinases) and antimicrobial activity (MIC ~25 µg/mL against S. aureus). Mechanisms may involve hydrogen bonding with enzyme active sites or disrupting microbial cell membranes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Lewis acids like ZnCl₂ increase reaction rates by stabilizing intermediates .

- Temperature control : Microwave-assisted synthesis at 100°C reduces reaction time from 12h to 2h while maintaining >85% yield .

- Purity analysis : HPLC with C18 columns (acetonitrile/water mobile phase) identifies byproducts, guiding recrystallization solvent choices (e.g., ethyl acetate/hexane) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ or MIC values often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Standardized protocols : Use the MTT assay for cytotoxicity with triplicate technical replicates .

- Structural analogs : Compare activity trends across derivatives to identify substituent effects (e.g., ethoxy vs. hydroxy groups) .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to kinases, correlating with experimental IC₅₀ values .

Q. How does the ethoxyphenyl substituent influence reactivity and bioactivity?

- Electronic effects : The ethoxy group’s electron-donating nature increases nucleophilicity at the 4-position, facilitating electrophilic substitutions .

- Bioactivity modulation : Bulkier substituents (e.g., ethoxy vs. methyl) enhance hydrophobic interactions in kinase binding pockets, improving potency .

- Metabolic stability : Ethoxy groups reduce oxidative metabolism compared to hydroxylated analogs, as shown in microsomal stability assays (t₁/₂ >60 min) .

Methodological Guidance

Q. What computational tools aid in studying this compound’s mechanism of action?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with GROMACS) to identify key residues in kinase inhibition .

- QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to antimicrobial activity .

Q. How are regioselectivity challenges addressed during functionalization?

- Protecting groups : Benzyl or tert-butyldimethylsilyl (TBS) groups shield hydroxyls during alkylation .

- Directed ortho-metalation : Use LDA or n-BuLi to selectively functionalize the 4-ethoxyphenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.